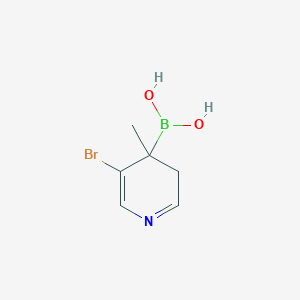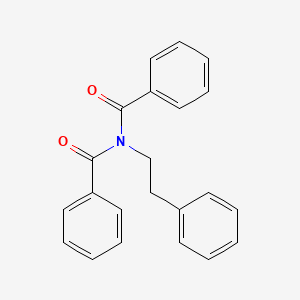
Potassium (2,3,4-trifluoroquinolin-6-yl)trihydroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium quinoline-6-trifluoroborate is a boronic acid derivative known for its stability and reactivity in various chemical transformations. It is a crystalline solid with the molecular formula C9H6BF3KN and a molecular weight of 235.06 g/mol . This compound is particularly valued in organic synthesis due to its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium quinoline-6-trifluoroborate can be synthesized through several methods. One common approach involves the reaction of quinoline-6-boronic acid with potassium fluoride and boron trifluoride etherate. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere . The resulting product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of potassium quinoline-6-trifluoroborate may involve continuous-flow chemistry techniques to enhance efficiency and scalability . This method allows for the precise control of reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium quinoline-6-trifluoroborate undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving potassium quinoline-6-trifluoroborate.
Major Products
The major products formed from reactions involving potassium quinoline-6-trifluoroborate are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Potassium quinoline-6-trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which potassium quinoline-6-trifluoroborate exerts its effects is through its participation in palladium-catalyzed cross-coupling reactions. In these reactions, the compound acts as a source of the quinoline-6-boronic acid moiety, which undergoes transmetalation with a palladium complex. This process leads to the formation of a new carbon-carbon bond, with the trifluoroborate group serving as a leaving group .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium naphthyltrifluoroborate
- Potassium pyridyltrifluoroborate
Uniqueness
Potassium quinoline-6-trifluoroborate is unique due to its quinoline moiety, which imparts distinct electronic and steric properties compared to other organotrifluoroborates. This uniqueness makes it particularly useful in the synthesis of heterocyclic compounds and other complex organic molecules .
Properties
Molecular Formula |
C9H3BF3KN |
|---|---|
Molecular Weight |
232.03 g/mol |
InChI |
InChI=1S/C9H3BF3N.K/c10-4-1-2-6-5(3-4)7(11)8(12)9(13)14-6;/h1-3H;/q-1;+1 |
InChI Key |
GGLVVWSCOKJOCW-UHFFFAOYSA-N |
Canonical SMILES |
[B-]C1=CC2=C(C=C1)N=C(C(=C2F)F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B15288375.png)
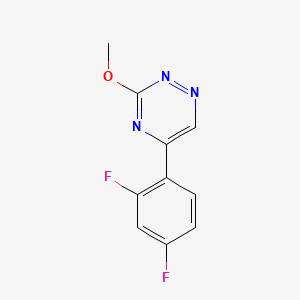
![3-Hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B15288398.png)
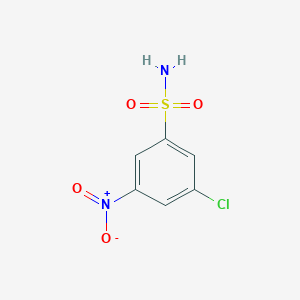




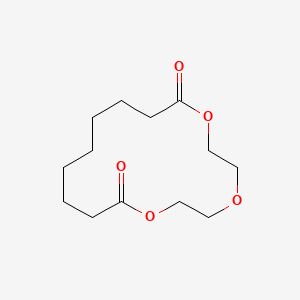
![5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole](/img/structure/B15288439.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15288441.png)
